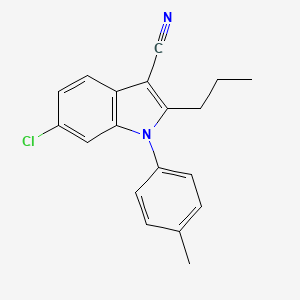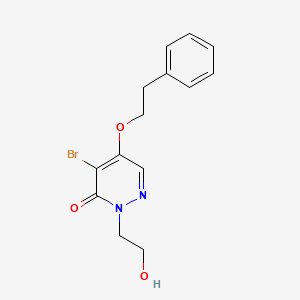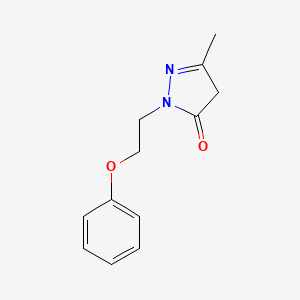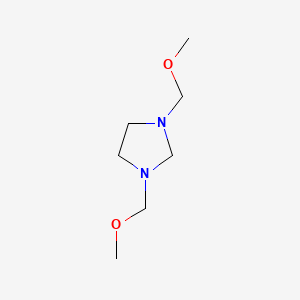![molecular formula C27H22ClNO B15213291 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl- CAS No. 629643-19-2](/img/structure/B15213291.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine is a complex organic compound that belongs to the class of isoxazolidines These compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine typically involves the following steps:
Formation of Biphenyl Derivatives: The biphenyl scaffold can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to Form Isoxazolidine Ring: The final step involves the cyclization of the intermediate compounds to form the isoxazolidine ring.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)benzaldehyde: This compound shares the chlorophenyl group but lacks the isoxazolidine ring.
N-(3-Chlorophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine: This compound contains the biphenyl and chlorophenyl groups but differs in its overall structure and functional groups.
3-Bromo-4’-chloro-1,1’-biphenyl: This compound has a similar biphenyl structure but includes a bromine atom instead of the isoxazolidine ring.
Propriétés
Numéro CAS |
629643-19-2 |
|---|---|
Formule moléculaire |
C27H22ClNO |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C27H22ClNO/c28-24-12-7-13-25(18-24)29-26(19-27(30-29)23-10-5-2-6-11-23)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-18,26-27H,19H2 |
Clé InChI |
WWSBSGHNPIDLLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




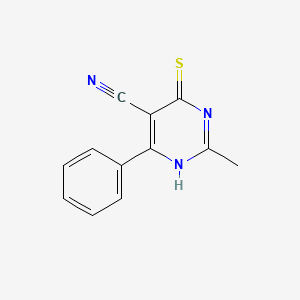
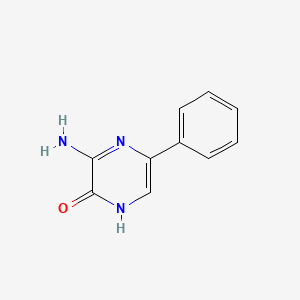
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)



![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
